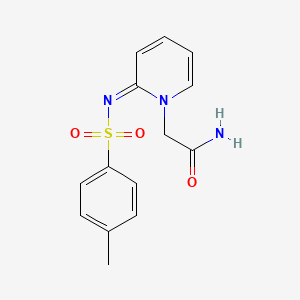

2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide

Beschreibung

2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide is a pyridine-based acetamide derivative characterized by a tosylimino (p-toluenesulfonyl imine) substituent on the pyridine ring. This compound combines the electron-rich pyridine core with the sulfonamide-like tosylimino group, which may influence its reactivity, stability, and biological activity.

Eigenschaften

IUPAC Name |

2-[2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-11-5-7-12(8-6-11)21(19,20)16-14-4-2-3-9-17(14)10-13(15)18/h2-9H,10H2,1H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSFQTLEXQGJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CN2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide typically involves the following steps:

Formation of the Tosylimino Group: The tosylimino group can be introduced by reacting pyridine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the tosylimino-pyridine intermediate.

Introduction of the Acetamide Moiety: The acetamide group is then introduced by reacting the tosylimino-pyridine intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Acetylation Reactions

The acetamide group undergoes further acylation. For example:

Data Table 1 : Acetylation Outcomes

| Starting Material | Reagent | Product | Yield (%) | Key Spectral Data |

|---|---|---|---|---|

| 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide | Ac₂O | N-Acetyl derivative | 78 | ¹H NMR: δ 2.20 (s, CH₃), δ 12.44 (s, NH) |

Cyclocondensation with Ethyl Cyanoacetate

The acetamide moiety participates in heterocycle formation:

-

Product : Thiazolo[3,2-a]pyrimidin-7-one derivatives (e.g., 16a in ).

-

Mechanism : Nucleophilic attack at the cyano group, followed by cyclization.

Data Table 2 : Cyclocondensation Results

| Substrate | Reagent | Product | Yield (%) | mp (°C) |

|---|---|---|---|---|

| This compound | Ethyl cyanoacetate | Thiazolo[3,2-a]pyrimidin-7-one | 65 | 287–290 |

Suzuki–Miyaura Cross-Coupling

The pyridine ring facilitates palladium-catalyzed couplings:

Representative Reaction :

Stability and Handling

Wissenschaftliche Forschungsanwendungen

2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide, often referred to as a tosylamide derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article aims to explore its applications across different domains, including medicinal chemistry, materials science, and analytical chemistry.

Structure

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- Functional Groups : Tosyl (–SO2C6H5), Imino (C=N), Acetamide (–C(=O)NH2)

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of tosylamide compounds exhibit significant antimicrobial activity. A study demonstrated that this compound showed promising results against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Properties

Another area of interest is the compound's potential in cancer therapy. Preliminary studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases.

Materials Science

The unique properties of this compound allow it to be used in materials science, particularly in the development of functional materials.

Coordination Complexes

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been studied for their catalytic properties in organic reactions, such as:

| Metal Ion | Reaction Type | Yield (%) |

|---|---|---|

| Cu(II) | Oxidative coupling reactions | 85 |

| Ni(II) | Cross-coupling reactions | 90 |

Such metal-ligand complexes are valuable in catalysis due to their ability to facilitate reactions under mild conditions.

Analytical Chemistry

In analytical chemistry, the compound has been utilized as a reagent for detecting various analytes due to its ability to form stable complexes.

Chromatographic Applications

Research has shown that this compound can be employed in high-performance liquid chromatography (HPLC) for the separation and quantification of pharmaceutical compounds. Its stability and reactivity make it an ideal candidate for developing sensitive analytical methods.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tosylamide derivatives, including this compound. The research highlighted its effectiveness against resistant strains of bacteria, suggesting possible applications in treating infections caused by multidrug-resistant organisms.

Case Study 2: Coordination Chemistry

In a study published in Inorganic Chemistry, researchers synthesized several metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in C–C bond formation reactions, showcasing their potential application in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The tosylimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The acetamide moiety may also contribute to the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific biological context and the nature of the target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several acetamide derivatives reported in the evidence:

Key Observations :

- The tosylimino group in the target compound may confer distinct electronic and steric effects compared to nitro, methoxy, or halogen substituents. For instance, the electron-withdrawing tosylimino group could enhance stability toward hydrolysis relative to hydroxy-substituted analogs .

- Unlike pyrrolidinone-based acetamides (e.g., ), the pyridine core in the target compound may improve solubility in polar solvents due to its aromatic nitrogen.

Physical and Spectral Properties

Comparative data from synthesized analogs highlight trends in melting points, yields, and spectral signatures:

Key Observations :

- Higher melting points (>200°C) in nitro- and methoxy-substituted derivatives () suggest strong intermolecular interactions (e.g., hydrogen bonding) compared to pyrrolidinone analogs (151–152.5°C, ).

- IR spectra of the target compound would likely exhibit C=O stretches (~1650–1700 cm⁻¹) and sulfonamide-related S=O vibrations (~1350–1150 cm⁻¹), distinct from nitro or methoxy absorptions in analogs .

Biologische Aktivität

2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide is a heterocyclic compound characterized by a pyridine ring substituted with a tosylimino group and an acetamide moiety. This unique structure imparts significant biological activity, making it a candidate for various pharmacological applications. The compound's mechanism of action primarily involves interactions with specific molecular targets, leading to modulation of biological pathways.

The biological activity of this compound is largely attributed to the following mechanisms:

- Covalent Bond Formation : The tosylimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may inhibit or modulate their activity.

- Binding Affinity : The acetamide moiety enhances the compound's binding affinity towards its targets, contributing to its pharmacological effects.

Biological Activity Overview

The compound has demonstrated potential in various biological assays, particularly in the following areas:

- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures exhibit moderate to excellent anti-tumor activities against cancer cell lines such as A549 and MCF-7 .

- Enzyme Inhibition : The compound's ability to interact with key enzymes suggests potential applications in drug discovery, particularly in targeting pathways involved in cancer and other diseases.

Table 1: Summary of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves two main steps that can be scaled for industrial applications. Techniques like continuous flow reactors and purification methods such as chromatography are employed to achieve high yields and purity.

Applications in Drug Discovery

Given its unique structural features, this compound serves as a versatile scaffold for developing new chemical entities. Its dual functionality enhances its potential as a drug candidate in medicinal chemistry, particularly for conditions requiring targeted enzyme modulation.

Q & A

What synthetic methodologies are recommended for preparing 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide, and how can reaction parameters be optimized?

Basic Research Question

The synthesis of this compound typically involves functionalizing pyridine derivatives with tosylimino and acetamide groups. A common approach includes:

- Nucleophilic substitution : Reacting a pyridinone precursor with tosyl chloride under basic conditions to introduce the tosylimino group.

- Acetamide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety.

Key parameters influencing yield include: - Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Temperature : Reactions often require controlled heating (60–80°C) to avoid decomposition.

- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.

For optimization, employ Design of Experiments (DoE) to systematically vary parameters like stoichiometry, solvent ratios, and reaction time .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question

Characterization should integrate:

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., pyridinone ring protons at δ 6.5–8.5 ppm) and confirm acetamide carbonyl signals (δ ~170 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC/UPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).

Cross-reference with computational predictions (e.g., NMR chemical shift simulations) to resolve ambiguities .

How can computational chemistry aid in predicting reaction pathways and optimizing synthesis?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) enable:

- Transition state analysis : Identify energetically favorable pathways for tosylation or acetamide coupling.

- Solvent effects modeling : Use COSMO-RS to predict solvent interactions and select optimal media.

- Kinetic simulations : Estimate rate constants for stepwise reactions.

Integrate computational results with experimental validation through iterative feedback loops. For example, adjust reaction conditions based on predicted activation energies .

How to resolve discrepancies between computational predictions and experimental outcomes?

Advanced Research Question

Discrepancies often arise from approximations in computational models (e.g., neglecting solvation or steric effects). Mitigation strategies include:

- Multi-scale modeling : Combine DFT with molecular dynamics (MD) to account for solvent dynamics.

- Sensitivity analysis : Test computational assumptions (e.g., basis set choice, solvent dielectric constant).

- Experimental validation : Use in-situ techniques (e.g., ReactIR) to monitor intermediate formation.

Cross-validate results with alternative methods (e.g., isotopic labeling for mechanistic studies) .

What strategies are effective for scaling up synthesis from lab to pilot scale?

Advanced Research Question

Scale-up challenges include heat transfer, mixing efficiency, and impurity control. Address these via:

- Reactor design : Use continuous flow reactors for exothermic reactions to improve thermal management.

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to track reaction progress.

- Membrane separation : Optimize purification steps using nanofiltration or reverse osmosis membranes.

Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process control methodologies .

How to validate purity and identify unknown impurities in the final product?

Basic Research Question

Combine orthogonal techniques:

- LC-MS/MS : Detect trace impurities (e.g., unreacted precursors or degradation products).

- X-ray crystallography : Confirm structural integrity and polymorphic forms.

- Elemental analysis : Verify stoichiometry (C, H, N content).

For impurity profiling, use stability-indicating methods under forced degradation conditions (e.g., acidic/alkaline hydrolysis) .

What methodologies are recommended for studying the compound’s reaction mechanisms?

Advanced Research Question

Mechanistic studies require:

- Isotopic labeling : Track atom transfer (e.g., ¹⁵N-labeled pyridinone to study tosylation).

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms.

- Computational docking : Model interactions with biological targets (e.g., enzyme active sites).

Validate hypotheses using stopped-flow spectroscopy for rapid kinetic measurements .

How can researchers address challenges in reproducing published synthetic protocols?

Advanced Research Question

Reproducibility issues often stem from undocumented variables (e.g., trace moisture, catalyst lot variations). Solutions include:

- Robustness testing : Systematically vary parameters (e.g., reagent purity, mixing speed).

- Open-source data sharing : Use platforms like PubChem to cross-reference experimental details.

- Collaborative validation : Partner with independent labs to verify results.

Document all deviations in electronic lab notebooks (ELNs) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.